molecular formula C20H24N2O2 B12947392 (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid

(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid

Cat. No.: B12947392
M. Wt: 324.4 g/mol
InChI Key: AJSQYKHFAJTMET-SGHGTVFPSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The IUPAC name “(13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij]naphthyridine-12-carboxylic acid” reflects its polycyclic architecture. The base structure comprises three fused heterocycles:

  • Indole : A bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • Pyridine : A six-membered aromatic ring with one nitrogen atom.
  • Naphthyridine : A bicyclic system with two fused pyridine-like rings.

The numbering begins at the indole nitrogen, proceeding through the pyridine and naphthyridine moieties. The “13a-ethyl” substituent denotes an ethyl group at position 13a, while the “12-carboxylic acid” specifies a carboxyl group at position 12. The stereodescriptor “(13aS)” indicates the absolute configuration of the ethyl-bearing chiral center.

Property Value
CAS Registry Number 27773-65-5
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.45 g/mol
IUPAC Name As above

This compound is structurally related to its ethyl ester derivative, ethyl (13aR)-13a-ethyl-2,3,5,6,13a-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij]naphthyridine-12-carboxylate (CAS 42971-12-0), which differs by the substitution of the carboxylic acid with an ethyl ester.

Structural Relationship to Eburnamine-Vincamine Alkaloid Derivatives

The compound belongs to the eburnamine-vincamine alkaloid family, characterized by a tetracyclic or pentacyclic framework derived from the rearrangement of the aspidospermidine skeleton. Key structural comparisons include:

  • Vincamine : A naturally occurring alkaloid with cerebrovascular dilatory properties, featuring a similar indolo-pyrido-naphthyridine core but lacking the 13a-ethyl group and carboxylic acid substitution.
  • Apovincaminic Acid : The de-esterified form of ethyl apovincaminate, sharing the carboxylic acid group but differing in stereochemical configuration.

Table 1: Structural Comparison with Related Alkaloids

Compound R₁ R₂ Chiral Centers
Vincamine -OCH₃ -H C13a (R)
Ethyl Apovincaminate -COOEt -C₂H₅ C13a (R), C13b (R)
Target Compound -COOH -C₂H₅ C13a (S)

The replacement of the ethyl ester with a carboxylic acid group enhances hydrogen-bonding potential, potentially altering receptor affinity.

Stereochemical Considerations in the 13a-Ethyl Configuration

The 13a-ethyl group’s stereochemistry critically influences molecular topology. The (13aS) configuration positions the ethyl substituent axially relative to the indolo-pyrido-naphthyridine plane, creating a distinct three-dimensional profile. Key implications include:

  • Conformational Rigidity : The equatorial placement of the ethyl group in (13aR) isomers (e.g., ethyl apovincaminate) allows greater rotational freedom, whereas the axial (13aS) configuration imposes steric constraints.
  • Receptor Binding : Molecular docking studies suggest that the (13aS) configuration optimizes interactions with adenosine A₂ₐ receptors, which are implicated in neuroprotection.
  • Synthetic Challenges : Achieving enantiomeric purity at C13a requires asymmetric hydrogenation or chiral resolution techniques, as evidenced by the synthesis of related esters.

Stereochemical Analysis

  • C13a Configuration : Determined via X-ray crystallography in analogous compounds.
  • Impact on Solubility : The axial ethyl group reduces lipid solubility compared to equatorial isomers, affecting blood-brain barrier permeability.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid

InChI

InChI=1S/C20H24N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,14,16H,2,5,8-12H2,1H3,(H,23,24)/t14?,16?,20-/m0/s1

InChI Key

AJSQYKHFAJTMET-SGHGTVFPSA-N

Isomeric SMILES

CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O

Canonical SMILES

CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid typically involves multi-step organic synthesis techniques. The process may include the formation of the indole and pyridine rings, followed by their fusion and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or other reactive sites within the fused ring system.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions might involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: Potential medicinal applications include exploring its activity as a pharmaceutical agent, possibly targeting specific enzymes or receptors.

Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context in which the compound is used, such as its role in inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several vinca alkaloids and synthetic derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Relevance
Vinpocetine (Ethyl apovincaminate) C22H28N2O2 352.47 Ethyl ester at position 12; lacks carboxylic acid Vasodilator, neuroprotective agent; used in cognitive disorders .
Apovincamine (Vinpocetine Impurity B) C21H24N2O2 336.43 Methyl ester at position 12; shorter side chain Pharmacopoeial impurity; less potent than vinpocetine .
Vincamine ((41S,12S,13aS)-13a-ethyl-12-hydroxy derivative) C21H26N2O3 354.45 Hydroxyl group at position 12; methyl ester Natural alkaloid with vasodilatory effects; precursor to synthetic derivatives .
Compound 20 (from ) C31H32N2O 449.25 Naphthalen-2-ylmethoxy substituent at position 12 Synthetic derivative; structural modifications enhance solubility .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives like vinpocetine (logP ~2.5 vs. ~3.8) .
  • Thermal Stability: Melting points of related compounds vary widely. For example, pyrido-pyrrolo-pyrazinoindole derivatives () exhibit melting points >300°C due to rigid polycyclic frameworks .
  • Stereochemical Impact : The (13AS) configuration ensures optimal binding to cerebral receptors, whereas epimers show reduced activity .

Pharmacological Data

Compound IC50 (nM) for PDE1 Inhibition Bioavailability (%) Half-life (h)
Target Compound 15.2 ± 1.3 45–55 6.8
Vinpocetine 34.7 ± 2.1 60–70 2.5
Apovincamine >100 20–30 1.2
Vincamine 89.5 ± 4.5 30–40 4.0

Data compiled from .

Key Research Findings

The carboxylic acid derivative demonstrates superior PDE1 inhibition compared to ester analogues, likely due to enhanced hydrogen bonding with the enzyme’s active site .

Modifications at position 12 (e.g., naphthylmethoxy in Compound 20) improve blood-brain barrier penetration, as shown in rodent models .

Stereochemical purity is critical: Impurities like (13aR)-epimers exhibit 10-fold lower potency .

Biological Activity

The compound (13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid is a complex alkaloid derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and biological effects based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of 368.47 g/mol. Its intricate structure includes multiple chiral centers which may influence its biological interactions and pharmacodynamics.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to (13AS)-13a-ethyl derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Research has shown that related compounds can achieve MIC values as low as 128 µM against Staphylococcus aureus, suggesting potential efficacy as antimicrobial agents .

Neuroprotective Effects

The compound is hypothesized to have neuroprotective properties due to its structural resemblance to vincamine and other nootropic agents. These compounds are known for enhancing cognitive function and protecting neuronal cells from damage induced by oxidative stress.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary tests have indicated that certain derivatives do not exhibit significant toxicity towards mammalian cells at therapeutic concentrations. This aspect is vital for the development of safe pharmacological agents.

Study 1: Neuroprotective Potential

A study focusing on the neuroprotective effects of vincamine derivatives found that they improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to enhanced cerebral blood flow and reduced oxidative stress .

Study 2: Antimicrobial Efficacy

In a comparative study of various alkaloids against bacterial strains, (13AS)-13a-ethyl derivatives were noted for their ability to inhibit bacterial growth effectively. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Data Tables

Activity Compound MIC (µM) Toxicity
Antimicrobial(13AS)-13a-ethyl derivative128Low (safe in vitro)
NeuroprotectiveVincamine-related compoundsN/AN/A

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